1-Nitro-3-(trifluoromethoxy)benzene (CAS 2995-45-1) is a critical fluorinated aromatic precursor used predominantly for the synthesis of 3-(trifluoromethoxy)aniline derivatives [2]. Featuring a strongly electron-withdrawing and highly lipophilic trifluoromethoxy group (Hansch π = +1.04) positioned meta to a reducible nitro group, this compound is essential for fine-tuning the physicochemical properties of active pharmaceutical ingredients (APIs) and agrochemicals [1]. Its primary procurement value lies in its ability to simultaneously enhance metabolic stability, optimize membrane permeability, and provide a direct, scalable synthetic route to meta-substituted aniline scaffolds used in advanced kinase inhibitors and receptor antagonists [1].
Substituting 1-Nitro-3-(trifluoromethoxy)benzene with closely related analogs fundamentally compromises either synthetic scalability or end-product efficacy. Replacing the trifluoromethoxy group with a trifluoromethyl group (as in 1-nitro-3-(trifluoromethyl)benzene) reduces the overall lipophilicity and alters the conformational flexibility of the resulting drug candidate, often leading to inferior receptor binding [1]. Furthermore, positional isomers like 1-nitro-4-(trifluoromethoxy)benzene (the para-isomer) fail to achieve the required spatial orientation for specific receptor binding pockets, resulting in drastic losses of target affinity [2]. Finally, attempting to use halide equivalents such as 1-chloro-3-(trifluoromethoxy)benzene shifts the downstream amination from a simple, high-yield catalytic hydrogenation of the nitro group to a costly, transition-metal-catalyzed cross-coupling process, severely impacting manufacturing economics [3].
Ortho or para isomers direct to different products. Meta pattern is required for target regiochemical outcome.
Methoxy analogs have significantly lower lipophilicity; switching to -OCH3 may alter ADME and permeability properties of the final molecule.
The trifluoromethoxy (-OCF3) group provides significantly higher lipophilicity than the standard trifluoromethyl (-CF3) group. Procuring 1-Nitro-3-(trifluoromethoxy)benzene ensures that downstream APIs benefit from this enhanced lipid solubility, which is critical for membrane permeability [1].
| Evidence Dimension | Hansch lipophilicity parameter (π) |
| Target Compound Data | +1.04 (for the -OCF3 group) |
| Comparator Or Baseline | +0.88 (for the -CF3 group in 1-nitro-3-(trifluoromethyl)benzene) |
| Quantified Difference | 18% higher lipophilicity parameter for the -OCF3 group |
| Conditions | Standard physicochemical parameter calculations for substituent effects |
Procuring the -OCF3 precursor ensures higher downstream lipid solubility and improved membrane permeability for APIs compared to standard -CF3 analogs.
In the development of receptor antagonists (such as NPY Y5), the meta-substituted phenyl ring derived from 1-Nitro-3-(trifluoromethoxy)benzene exhibits significantly higher binding affinity compared to its para-substituted counterpart. The specific spatial geometry of the meta-isomer is essential for target engagement [1].
| Evidence Dimension | Receptor binding potency |
| Target Compound Data | High nanomolar binding affinity for meta-substituted derivatives |
| Comparator Or Baseline | Para-substituted derivatives (from 1-nitro-4-(trifluoromethoxy)benzene) |
| Quantified Difference | Meta-substitution yields significantly more potent binding, outperforming para-isomers and showing up to 10,000-fold improvement over unsubstituted baselines |
| Conditions | In vitro receptor binding assays for substituted benzimidazole derivatives |
Selecting the meta-isomer is critical for achieving the correct spatial geometry required for high-affinity target engagement in drug discovery.
For industrial procurement, the nitro group on 1-Nitro-3-(trifluoromethoxy)benzene allows for highly efficient, low-cost conversion to 3-(trifluoromethoxy)aniline via catalytic hydrogenation. Using a halogenated comparator like 1-chloro-3-(trifluoromethoxy)benzene requires expensive palladium-catalyzed amination [1].
| Evidence Dimension | Route to 3-(trifluoromethoxy)aniline |
| Target Compound Data | Direct catalytic hydrogenation (H2, Pd/C) of the -NO2 group |
| Comparator Or Baseline | 1-Chloro-3-(trifluoromethoxy)benzene |
| Quantified Difference | Eliminates the need for expensive palladium-catalyzed Buchwald-Hartwig amination |
| Conditions | Standard industrial scale-up conditions for aniline derivative synthesis |
The nitro-substituted precursor offers a vastly more economical and scalable manufacturing route to essential aniline building blocks than its halogenated counterparts.
Compared to standard methoxy (-OCH3) analogs, the trifluoromethoxy group provides exceptional resistance to enzymatic cleavage, particularly CYP450-mediated oxidative demethylation. This makes 1-Nitro-3-(trifluoromethoxy)benzene a highly effective building block for extending the half-life of ether-containing therapeutics[1].
| Evidence Dimension | Resistance to enzymatic cleavage (CYP450) |
| Target Compound Data | High stability of the -OCF3 ether linkage |
| Comparator Or Baseline | 1-Nitro-3-methoxybenzene (-OCH3 group) |
| Quantified Difference | Prevents rapid oxidative demethylation and reactive metabolite formation |
| Conditions | In vivo pharmacokinetic profiling of ether-containing APIs |
Procuring the fluorinated ether precursor prevents premature metabolic degradation, extending the half-life of the final therapeutic or agrochemical product.
1-Nitro-3-(trifluoromethoxy)benzene is a highly effective starting material for generating 3-(trifluoromethoxy)aniline, a critical pharmacophore in the development of kinase inhibitors (e.g., JAK-3, EGFR). The meta-OCF3 group provides the precise spatial orientation and conformational flexibility required to fit into hydrophobic binding pockets, outperforming para-isomers and CF3 analogs [1].
Due to the exceptionally high Hansch parameter (+1.04) of the trifluoromethoxy group, this precursor is highly valued in the synthesis of central nervous system (CNS) agents and receptor antagonists (such as NPY Y5). It enables the fine-tuning of API lipophilicity to maximize blood-brain barrier penetration while maintaining metabolic stability against CYP450 enzymes [2].
In the agrochemical sector, this compound is utilized to synthesize modern herbicides and insecticides. The direct reducibility of the nitro group allows for cost-effective scale-up, while the incorporated -OCF3 group ensures the final active ingredient resists environmental degradation and effectively penetrates plant or insect cuticles [3].
Irritant